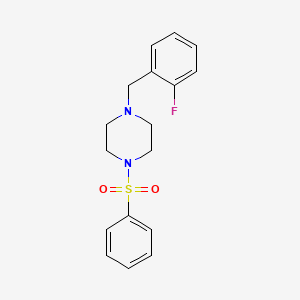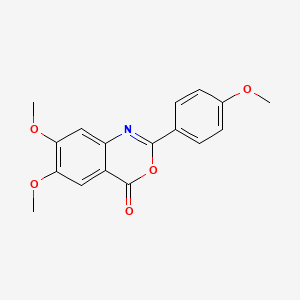![molecular formula C16H9BrN2 B5756443 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, also known as BPN or DABPN, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of cyanovinylbenzonitriles and has been found to exhibit a range of interesting properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to act as a potent inhibitor of PKC, which is a key regulator of a range of cellular processes. This compound has been shown to bind to the catalytic domain of PKC and to inhibit its activity by preventing the phosphorylation of downstream targets. This compound has also been found to modulate the activity of ion channels, particularly those that are involved in the regulation of calcium levels.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of PKC activity, and the modulation of ion channel activity. This compound has also been found to induce apoptosis in a range of cancer cell lines, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile is its potency as an inhibitor of PKC, which makes it a valuable tool for studying the role of this protein kinase in various biological processes. However, this compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, this compound is relatively expensive, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile, including the development of more potent and selective inhibitors of PKC, the investigation of the role of PKC in various disease states, and the development of this compound-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use in scientific research.
Métodos De Síntesis
The synthesis of 4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile can be achieved through a variety of methods, including the reaction of 4-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with acetic anhydride and ammonium acetate. Another method involves the reaction of 4-bromobenzaldehyde with cyanoacetic acid, followed by the reaction of the resulting intermediate with ammonium acetate and acetic anhydride.
Aplicaciones Científicas De Investigación
4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile has been found to be a valuable tool for studying a range of biological processes, including the regulation of intracellular calcium levels, the activation of protein kinase C (PKC), and the modulation of ion channels. This compound has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of PKC in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFJQQUITGOOMP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)
![methyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B5756411.png)


![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)